molecular formula C18H20N2O3 B5754492 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5754492
M. Wt: 312.4 g/mol
InChI Key: RUHRKHHBQBMAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine. In

Mechanism of Action

4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide exerts its antitumor activity by inhibiting the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death. 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been found to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease. 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of tubulin and acetylcholinesterase, which are important proteins involved in cell division and cognitive function, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its ability to exhibit antitumor activity in various cancer cell lines. This makes it a potential candidate for the development of new cancer drugs. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease, which makes it a potential candidate for the development of new treatments for this disease. One limitation of using 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its potential toxicity, which requires careful consideration when conducting experiments.

Future Directions

There are several future directions for research on 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of new cancer drugs that are based on the structure of 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. Another area of research could be the development of new treatments for Alzheimer's disease that are based on the ability of 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide to inhibit the activity of acetylcholinesterase. Further studies could also be conducted to investigate the potential toxicity of 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide and its effects on other physiological systems.

Synthesis Methods

4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 4-methoxybenzenecarboxylic acid with 4-phenylbutyric acid chloride to form 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. Another method involves the reaction of 4-methoxybenzoyl chloride with N-(4-phenylbutanoyl)benzimidoyl chloride, which forms 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide as a product.

Scientific Research Applications

4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-12-10-15(11-13-16)18(19)20-23-17(21)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHRKHHBQBMAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

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